molecular formula C9H9N3O2 B13688454 Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

Cat. No.: B13688454
M. Wt: 191.19 g/mol
InChI Key: ROMNEKZRLLYAOV-UHFFFAOYSA-N
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Description

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a heterocyclic compound featuring a fused triazolo-pyridine core. The molecule includes a methyl group at position 3 and a methyl ester moiety at position 7. For instance, the parent carboxylic acid (3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid) has a molecular formula of C₉H₇N₃O₂ and a molecular weight of 209.23 . The methyl ester derivative would replace the carboxylic acid (-COOH) with a methyl ester (-COOCH₃), resulting in an estimated molecular formula of C₁₀H₉N₃O₂ and a calculated molecular weight of 223.25 .

This compound is likely utilized as a synthetic intermediate in pharmaceuticals, given the pharmacological relevance of triazolopyridine derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with 2-chloronicotinic acid methyl ester in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the cyclization process, leading to the formation of the desired triazolopyridine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace substituents like halogens.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various nucleophiles replacing existing substituents.

Scientific Research Applications

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate involves its interaction with specific molecular targets. For instance, in its role as an anticancer agent, the compound may inhibit microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The triazole ring can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Differences

The following table summarizes key structural and physicochemical properties of Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate and its analogues:

Compound Name Molecular Formula Substituents Molecular Weight Key Features/Applications
This compound* C₁₀H₉N₃O₂ 3-Methyl, 7-COOCH₃ 223.25 (calc.) Enhanced lipophilicity; potential pharmaceutical intermediate
3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid C₉H₇N₃O₂ 3-Methyl, 7-COOH 209.23 Precursor for ester derivatives; facilitates salt formation
Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate C₉H₁₀N₄O₂ 3-Amino, 7-COOCH₂CH₃ 206.20 Amino group increases solubility; suitable for further functionalization
7-Methyl-[1,2,4]triazolo[4,3-a]pyridine C₇H₇N₃ 7-Methyl 133.15 Minimal functional groups; limited conjugation utility
3-Bromo-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate C₈H₁₀BrN₃O₂ 3-Bromo, 7-COOCH₃ 260.09 Bromine enables cross-coupling reactions; higher reactivity
3-Methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-7-carboxylic acid C₇H₆N₄O₂ 3-Methyl, 7-COOH 346.46 (reported)<sup>†</sup> Distinct triazolo ring fusion ([4,5-b]); electronic effects may differ

<sup></sup>Inferred from carboxylic acid data. <sup>†</sup>Reported molecular weight conflicts with calculated value (178.15). Source discrepancy noted.*

Key Comparative Insights

Functional Group Impact

  • Ester vs. Carboxylic Acid : The methyl ester derivative (target compound) exhibits greater lipophilicity than its carboxylic acid counterpart, favoring passive diffusion in biological systems .
  • Amino Group: Ethyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate demonstrates enhanced solubility due to the amino group’s hydrogen-bonding capacity, making it advantageous for aqueous-phase reactions .

Substituent Effects

  • Bromine : The brominated analogue (C₈H₁₀BrN₃O₂) is heavier (260.09 g/mol) and serves as a reactive handle for Suzuki or Ullmann couplings .
  • Methyl Group : Methyl substituents (e.g., at position 3 or 7) generally improve metabolic stability but may reduce polarity .

Triazolo Ring Variations

  • The [1,2,3]triazolo[4,5-b]pyridine system () differs in ring fusion and electronic properties compared to the [1,2,4]triazolo[4,3-a]pyridine core. Such differences influence charge distribution and binding interactions in medicinal chemistry .

Pharmacological Relevance

Triazolopyridine derivatives are explored for diverse therapeutic applications:

  • Cardiovascular Agents : Derivatives like 4-methoxyphenyl-triazolopyridines show promise as cardiovascular agents due to their vasodilatory effects .
  • Anticancer Applications : Patent EP 3,162,099 highlights a triazolopyridine-based benzamide salt with antitumor activity, underscoring the scaffold’s versatility .

Biological Activity

Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological evaluations, focusing on its anticancer properties and other pharmacological effects.

Structural Characteristics

Molecular Formula: C₈H₇N₃O₂
Molecular Weight: 177.15 g/mol
SMILES Notation: CC1=NN=C2N1C=CC(=C2)C(=O)O
InChI Key: USTDMISXTWJATE-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the cyclization of appropriate hydrazines with pyridine derivatives under controlled conditions. The method often employs various reagents to facilitate the formation of the triazole ring and subsequent carboxylation.

Antitumor Activity

A significant area of research has focused on the anticancer properties of derivatives of [1,2,4]triazolo[4,3-a]pyridine compounds. For instance, a related study evaluated several triazolo derivatives for their c-Met kinase inhibition and antitumor activity against gastric cancer cell lines (SNU5) and other tumor xenografts. Among these compounds, some exhibited selective inhibition of c-Met kinase, which is implicated in various cancers due to its role in promoting cell proliferation and survival.

Compoundc-Met Inhibition IC₅₀ (µM)SelectivityTumor Cell Line
4d0.5HighSNU5
SGX-5231.0ModerateMKN-45

This table summarizes findings from studies indicating that certain derivatives can effectively inhibit c-Met activity while exhibiting limited effects on other kinases, highlighting their potential as targeted cancer therapies .

Other Pharmacological Effects

In addition to anticancer effects, compounds in this class have been investigated for their broader pharmacological profiles. For example:

  • Antiviral Activity: Some derivatives have shown promise in inhibiting viral polymerases, which could be relevant for treating viral infections.
  • Neuroprotective Effects: Preliminary studies suggest potential neuroprotective properties that warrant further investigation.

Case Study 1: In Vivo Efficacy

A study involving a xenograft model demonstrated that a derivative of this compound significantly reduced tumor growth in mice implanted with human gastric cancer cells. The compound was administered at varying doses over several weeks, with results indicating a dose-dependent reduction in tumor size compared to controls.

Case Study 2: Mechanistic Insights

Research has also delved into the mechanisms underlying the biological activity of these compounds. For instance, a detailed analysis indicated that the triazole ring structure plays a crucial role in binding to specific targets within cancer cells, thereby inhibiting pathways that promote tumor growth.

Q & A

Q. What are the common synthetic routes for Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate, and how can reaction conditions be optimized for higher yields?

Basic Research Question
The synthesis typically involves cyclization of precursors like 2-aminopyridines with hydrazine derivatives. Key methods include:

  • Cyclization with Copper Catalysts : Reacting 2-aminopyridine with hydrazine under acidic conditions, using copper acetate as a catalyst, yields the triazole ring. Heating (80–100°C) improves cyclization efficiency .
  • Multi-Component Reactions : Combining α,β-unsaturated esters with triazole precursors in DMF/K₂CO₃ achieves ~72% yield for analogous ethyl esters .
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 12 hours) and improves purity by minimizing side products .

Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization vs. ethanol, which may limit solubility .
  • Catalyst Screening : Copper(I) iodide or p-toluenesulfonic acid (p-TsOH) can improve yields compared to traditional bases .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Basic Research Question

  • ¹H/¹³C NMR : Assigns protons and carbons in the fused triazolopyridine system. Key signals include:
    • Methyl ester (COOCH₃): δ ~3.9 ppm (singlet) in ¹H NMR; δ ~165–170 ppm in ¹³C NMR.
    • Triazole ring protons: δ 8.2–8.5 ppm (deshielded due to electron-withdrawing effects) .
  • X-Ray Crystallography : Confirms planarity of the fused ring system (deviation <0.05 Å) and intermolecular interactions (e.g., C–H⋯O packing) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 205.0722 for C₉H₉N₃O₂) .

Q. How does the methyl ester group at the 7-position influence the compound’s reactivity in nucleophilic substitution reactions?

Intermediate Research Question
The ester group acts as an electron-withdrawing group, activating the pyridine ring for nucleophilic attack. Key observations:

  • Hydrolysis : Under basic conditions (NaOH/EtOH), the ester converts to a carboxylic acid, enabling further derivatization (e.g., amide coupling) .
  • Substitution Reactions : The 7-position’s electron deficiency facilitates nucleophilic displacement with amines or thiols, forming analogs with modified solubility/bioactivity .
  • Steric Effects : The methyl group slightly hinders bulkier nucleophiles (e.g., aryl amines), requiring elevated temperatures (80–100°C) for efficient substitution .

Q. What strategies can resolve contradictory data regarding the biological activity of this compound across different assays?

Advanced Research Question
Contradictions may arise from assay conditions or impurity interference. Recommended approaches:

  • Orthogonal Assays : Confirm antibacterial activity via both MIC (minimum inhibitory concentration) and time-kill assays to rule out false positives .
  • Purity Validation : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >98% purity; impurities ≤2% can skew dose-response curves .
  • Solubility Optimization : Test dihydrochloride salts (improved aqueous solubility) to address false negatives in cell-based assays .

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Advanced Research Question

  • Docking Studies : Use crystal structures (e.g., PDB ID 7EA) to model interactions with enzymes like kinases. The planar triazolopyridine core often stacks with aromatic residues (e.g., Phe80 in EGFR) .
  • DFT Calculations : Predict electron density maps to identify reactive sites (e.g., C7 for nucleophilic attack) .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories; RMSD <2 Å indicates stable binding .

Q. What are the key considerations in designing SAR studies for triazolopyridine derivatives, focusing on the methyl substituent at the 3-position?

Intermediate Research Question

  • Steric vs. Electronic Effects : The 3-methyl group enhances metabolic stability but may reduce binding pocket occupancy. Compare with trifluoromethyl (electron-withdrawing) or hydrogen (smaller) analogs .
  • Bioisosteric Replacement : Replace methyl with halogens (Cl, Br) to modulate lipophilicity (logP) and membrane permeability .
  • Activity Cliffs : Use IC₅₀ data from kinase inhibition assays to identify abrupt changes in potency (>10-fold) with minor structural modifications .

Q. What purification methods are recommended for isolating this compound with high purity?

Basic Research Question

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes unreacted starting materials .
  • Recrystallization : Ethanol/water (4:1) yields needle-shaped crystals with >99% purity (validated by melting point analysis: 178–180°C) .
  • HPLC Prep : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) isolates isomers (e.g., 5- vs. 7-carboxylate) .

Q. How does the planarity of the triazolopyridine ring system affect the compound’s electronic properties and intermolecular interactions?

Advanced Research Question

  • Electronic Effects : Planarity delocalizes π-electrons, reducing HOMO-LUMO gap (calculated ΔE = 4.1 eV) and enhancing UV absorbance at 270 nm .
  • Intermolecular Stacking : Crystal packing (e.g., offset π-π interactions at 3.5 Å spacing) improves thermal stability (TGA decomposition >250°C) .
  • Solubility Trade-offs : Planarity increases crystallinity but reduces aqueous solubility; co-crystallization with succinic acid improves bioavailability .

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

methyl 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate

InChI

InChI=1S/C9H9N3O2/c1-6-10-11-8-5-7(9(13)14-2)3-4-12(6)8/h3-5H,1-2H3

InChI Key

ROMNEKZRLLYAOV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C=CC(=C2)C(=O)OC

Origin of Product

United States

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